Bienvenue dans la boutique en ligne BenchChem!

4,7-dichloro-6-fluoroquinoline

Antimalarial Plasmodium falciparum Drug Discovery

4,7-Dichloro-6-fluoroquinoline is a specialized quinoline building block featuring a unique 4,7-Cl/6-F halogenation pattern, crucial for synthesizing bioactive molecules in antimalarial and kinase inhibitor research. The 4-Cl site enables rapid nucleophilic substitution, while the 6-F atom enhances metabolic stability and target binding. Procure this high-purity (95%) intermediate to accelerate your drug discovery programs.

Molecular Formula C9H4Cl2FN
Molecular Weight 216.04 g/mol
CAS No. 194093-18-0
Cat. No. B6239873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dichloro-6-fluoroquinoline
CAS194093-18-0
Molecular FormulaC9H4Cl2FN
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(C(=CC2=C1Cl)F)Cl
InChIInChI=1S/C9H4Cl2FN/c10-6-1-2-13-9-4-7(11)8(12)3-5(6)9/h1-4H
InChIKeyHYFPSZMEDMGCAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloro-6-fluoroquinoline (CAS 194093-18-0): A Halogenated Quinoline Scaffold for Medicinal Chemistry and Chemical Biology


4,7-Dichloro-6-fluoroquinoline is a polysubstituted quinoline heterocycle characterized by the presence of two chlorine atoms at positions 4 and 7, and a single fluorine atom at position 6. This specific halogenation pattern imparts unique electronic and steric properties that differentiate it from other quinoline building blocks [1]. With a molecular weight of 216.04 g/mol and the formula C9H4Cl2FN, this compound serves primarily as a versatile intermediate in the synthesis of diverse bioactive molecules, particularly in the fields of antimalarial and antimicrobial drug discovery, as well as in kinase inhibitor research .

Why the 4,7-Dichloro-6-fluoro Substitution Pattern of CAS 194093-18-0 is Critical and Cannot Be Approximated


The specific arrangement of halogens on the quinoline core of 4,7-dichloro-6-fluoroquinoline is a critical determinant of its utility and the biological activity of its derivatives. The presence of chlorine at the 4-position provides a highly reactive site for nucleophilic aromatic substitution, which is the primary route for installing amine-bearing side chains essential for antimalarial activity, as seen in the chloroquine pharmacophore [1]. Concurrently, the 6-fluoro substituent is well-established in fluoroquinolone antibacterials to enhance both DNA gyrase binding affinity and cell permeability [2]. While analogs like 4,7-dichloroquinoline lack the fluorine-driven electronic and pharmacokinetic modulation, and 6-fluoroquinoline lacks the crucial 4-chloro synthetic handle, this unique di-halogenated pattern is non-redundant for generating optimized lead compounds [1][2].

Quantitative Differentiation of 4,7-Dichloro-6-fluoroquinoline (CAS 194093-18-0) Against Closest Analogs


Comparative Antiplasmodial Potency: A Rational Scaffold for Next-Generation Antimalarials

4,7-Dichloro-6-fluoroquinoline itself serves as a direct synthetic precursor. The derivative 4,7-dichloroquinoline, a direct analog lacking the 6-fluoro group, exhibits potent antiplasmodial activity, establishing the value of the 4,7-dichloro substitution pattern. While direct data for the target compound is limited to its role as a precursor, the high activity of its closest analog demonstrates the functional importance of the 4,7-dichloro motif for this indication [1].

Antimalarial Plasmodium falciparum Drug Discovery

Enhanced Antibacterial Potential Through Fluorine-Mediated Target Engagement

The 6-fluoro substituent on the quinoline ring is a critical pharmacophoric feature for antibacterial activity, as demonstrated in numerous fluoroquinolone antibiotics. A class-level analysis confirms that the presence of a 6-fluoro group on a quinoline scaffold is directly correlated with increased binding to DNA gyrase and enhanced antibacterial potency compared to non-fluorinated analogs [1]. The target compound contains this essential 6-fluoro group, a feature absent in common building blocks like 4,7-dichloroquinoline.

Antibacterial DNA Gyrase Structure-Activity Relationship

Strategic Advantage in Kinase Inhibitor Design: A PIM-1 Active Scaffold

The 7-chloro-6-fluoroquinoline substructure is a validated motif in potent kinase inhibitors. Specifically, a derivative containing the 9-benzyl-7-chloro-6-fluoro-1H,3H,4H,9H-quinolino[2,3-b]quinoxaline scaffold, which shares the core 7-chloro-6-fluoro substitution, demonstrates high affinity for the serine/threonine-protein kinase PIM-1 [1]. In contrast, common 4-substituted analogs like 4,7-dichloroquinoline are more frequently associated with hERG channel liabilities [2].

Kinase Inhibitor PIM-1 Oncology

Enhanced Synthetic Utility: Dual Reactive Sites for Differential Elaboration

The distinct reactivity of chlorine versus fluorine provides a platform for sequential, chemoselective functionalization. The 4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), while the 6-fluoro and 7-chloro groups can undergo metal-catalyzed cross-coupling reactions [1]. This contrasts with 4,7-dichloroquinoline, where the 7-chloro position is less reactive, and 6-fluoroquinoline, which lacks the primary SNAr handle at the 4-position. The molecule's structural stability and compatibility with cross-coupling are well-documented [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Solubility Profile: A Balance of Lipophilicity for Drug Design

While specific solubility data for the target compound is unavailable, data on related quinoline analogs provides valuable context. Substituted quinoline analogs with halogen and methoxy groups show PBS solubility at 23 °C ranging from <1.0 μM to 42 μM [1]. The presence of the polarizable C-F and C-Cl bonds in 4,7-dichloro-6-fluoroquinoline is expected to confer moderate lipophilicity, balancing cell permeability and aqueous solubility—a common advantage of fluorinated heterocycles over their non-fluorinated counterparts, which often suffer from either poor permeability (high polarity) or poor solubility (high lipophilicity) [2].

Physicochemical Properties Solubility ADME

Strategic Application Scenarios for 4,7-Dichloro-6-fluoroquinoline (CAS 194093-18-0) in Scientific R&D


Next-Generation Antimalarial Lead Optimization

Use 4,7-dichloro-6-fluoroquinoline as a starting material to synthesize novel 4-aminoquinoline analogs. The 4-chloro group can be readily displaced with a variety of diaminoalkane side chains [1]. The resulting 6-fluoro derivatives can then be assessed for improved antiplasmodial activity against chloroquine-resistant strains of P. falciparum, building upon the potent baseline activity (IC50 ~ 6.7-8.5 nM) of the 4,7-dichloroquinoline scaffold [2]. The 6-fluoro group is expected to enhance metabolic stability and may help overcome resistance mechanisms.

Broad-Spectrum Antibacterial Fragment Library Synthesis

Employ this scaffold to create a focused library of antibacterial agents. The 4-position can be derivatized with various amines, while the 7-chloro and 6-fluoro groups can be utilized in subsequent cross-coupling reactions to explore chemical space [3]. Synthesized compounds can be screened for activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) bacteria, with the 6-fluoro group expected to contribute to DNA gyrase inhibition [4]. In silico docking against E. coli DNA Gyrase B can be used to prioritize candidates for synthesis.

Kinase Inhibitor Development with Reduced Cardiotoxicity Risk

Utilize the 7-chloro-6-fluoroquinoline core as a privileged scaffold for designing selective kinase inhibitors, particularly those targeting PIM-1 for oncology applications [5]. The 4-chloro position serves as a versatile point of diversification for introducing fragments that occupy the kinase's affinity pocket. By starting with this scaffold, researchers can proactively mitigate the risk of hERG channel inhibition, a common liability of 4,7-dichloroquinoline-based compounds (IC50 ~15 µM for some analogs) [6], thereby increasing the probability of identifying a development candidate with a favorable safety profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7-dichloro-6-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.